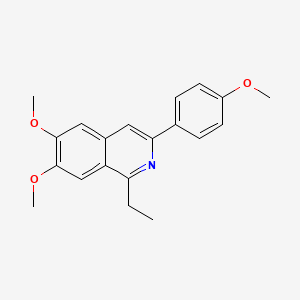![molecular formula C21H26F3N7 B11678542 2,4-di(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11678542.png)
2,4-di(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE: is a synthetic organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of piperidine and hydrazine functional groups, as well as a trifluoromethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or hydrazines under controlled conditions.
Introduction of Piperidine Groups: Piperidine groups can be introduced via nucleophilic substitution reactions, where piperidine reacts with the triazine core.
Addition of Trifluoromethylphenyl Hydrazone: The final step involves the condensation of the triazine derivative with 2-(trifluoromethyl)benzaldehyde hydrazone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and hydrazine moieties.
Reduction: Reduction reactions may target the triazine ring or the hydrazone linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine or hydrazine groups.
Reduction Products: Reduced forms of the triazine ring or hydrazone linkage.
Substitution Products: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biological Probes: Used as a probe to study biological processes involving nitrogen-containing heterocycles.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with triazine or hydrazine moieties.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Diagnostic Tools: May be used in the development of diagnostic assays or imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its triazine core.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazone and triazine moieties may facilitate binding to specific active sites, leading to inhibition or modulation of biological pathways. The trifluoromethylphenyl group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-(trifluoromethyl)-1,3,5-triazine: Similar triazine core with different substituents.
2,4-Bis(piperidin-1-yl)-1,3,5-triazine: Lacks the hydrazone and trifluoromethylphenyl groups.
6-(Trifluoromethyl)-2,4-bis(piperidin-1-yl)-1,3,5-triazine: Similar structure but different functional groups.
Uniqueness
The presence of both piperidine and hydrazone groups, along with the trifluoromethylphenyl moiety, makes 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique
Eigenschaften
Molekularformel |
C21H26F3N7 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
4,6-di(piperidin-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H26F3N7/c22-21(23,24)17-10-4-3-9-16(17)15-25-29-18-26-19(30-11-5-1-6-12-30)28-20(27-18)31-13-7-2-8-14-31/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,26,27,28,29)/b25-15+ |
InChI-Schlüssel |
AJJDYHFPVKYZCH-MFKUBSTISA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3C(F)(F)F)N4CCCCC4 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3C(F)(F)F)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678464.png)
![1-Ethyl-6-methyl-2-(2-oxo-2-phenylethyl)pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11678469.png)
![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11678476.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)
![4-{[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzamide](/img/structure/B11678493.png)


![4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11678504.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11678505.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678527.png)

![(5Z)-5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678531.png)
![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678534.png)
![N-[(E)-(3-fluorophenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11678537.png)
